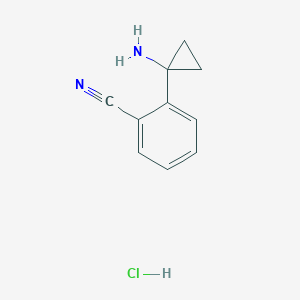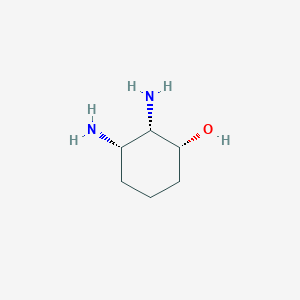
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a cyclohexane ring with two amino groups and one hydroxyl group, making it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the reduction of corresponding ketones or aldehydes followed by amination. For instance, the reduction of 2,3-diketocyclohexane can be followed by stereoselective amination to introduce the amino groups at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and enzymatic methods to achieve high yields and enantiomeric purity. The use of chiral catalysts and biocatalysts can significantly enhance the efficiency and selectivity of the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde under mild conditions.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanes, amines, and alcohols, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (1R,2S,3S)-2,3-diaminocyclohexan-1-ol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways. It can be used to investigate the mechanisms of enzyme action and to develop new biochemical assays .
Medicine
Medically, this compound is explored for its potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for designing new pharmaceuticals .
Industry
Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials. Its versatility and reactivity make it a valuable component in manufacturing processes .
Mechanism of Action
The mechanism of action of (1R,2S,3S)-2,3-diaminocyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site .
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S)-2,3-diaminocyclopentanol: Similar in structure but with a five-membered ring.
(1R,2S,3S)-2,3-diaminocyclohexane: Lacks the hydroxyl group, affecting its reactivity and applications.
(1R,2S,3S)-2,3-diamino-1-phenylpropane:
Uniqueness
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile and valuable compound in various fields .
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(1R,2S,3S)-2,3-diaminocyclohexan-1-ol |
InChI |
InChI=1S/C6H14N2O/c7-4-2-1-3-5(9)6(4)8/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1 |
InChI Key |
YDEUDTWDFHWNQN-JKUQZMGJSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H]([C@@H](C1)O)N)N |
Canonical SMILES |
C1CC(C(C(C1)O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


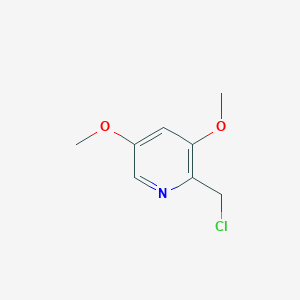
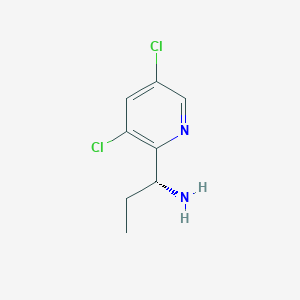
![Methyl 2-[2-(aminomethyl)cyclopropyl]acetate](/img/structure/B15221167.png)
![6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylmethanamine;hydrochloride](/img/structure/B15221174.png)
![4,4A,5,5a-tetrahydrocyclopropa[4,5]pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B15221178.png)
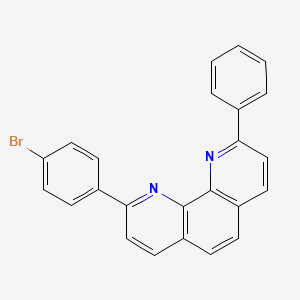

![(2R,6S,13AS,14aR,16aS,Z)-N-(cyclopropylsulfonyl)-2-((2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-6-methyl-5,16-dioxo-1,2,3,5,6,8,9,10,11,13a,14,15,16,16a-tetradecahydro-14aH-cyclopropa[h]pyrrolo[1,2-d][1]oxa[4,7]diazacyclopentadecine-](/img/structure/B15221192.png)
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)
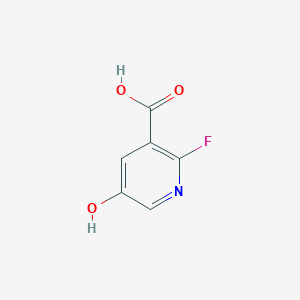
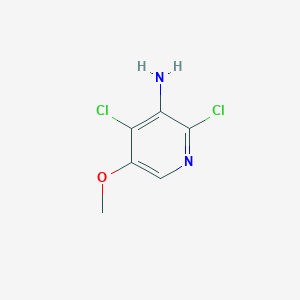
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
